molecular formula C15H14O2 B8395690 (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]

(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]

Cat. No.: B8395690
M. Wt: 226.27 g/mol
InChI Key: DNVXWIINBUTFEP-ZDUSSCGKSA-N
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Description

(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] is a chiral epoxy-functionalized biphenyl compound. Its structure consists of a biphenyl core substituted at the 2-position with a 2,3-epoxypropoxy group. The (S)-enantiomer configuration introduces stereochemical specificity, which may influence reactivity, biological interactions, and material properties. The compound’s epoxy moiety enhances reactivity, making it valuable in synthesizing resins, coatings, or pharmaceutical intermediates.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-[(2-phenylphenoxy)methyl]oxirane

InChI

InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2/t13-/m0/s1

InChI Key

DNVXWIINBUTFEP-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] with key analogs:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications Distinctive Features
(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] Not provided C₁₅H₁₄O₃ Biphenyl, epoxy, ether Polymers, asymmetric synthesis Chiral (S) configuration
4,4'-Bis(2,3-epoxypropoxy)biphenyl 2461-46-3 C₁₈H₁₈O₄ Two epoxypropoxy groups (4,4') Epoxy resins, adhesives Symmetrical structure, higher thermal stability
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₆H₂₆O₃ Ether, ethanol, branched alkyl Surfactants, emulsifiers Hydrophobic alkyl chain enhances solubility in non-polar systems
Goxalapladib (pharmaceutical) 412950-27-7 C₄₀H₃₉F₅N₄O₃ Biphenyl, trifluoromethyl, naphthyridine Atherosclerosis treatment Complex substituents for bioactivity

Key Research Findings

Reactivity and Applications: The epoxy group in (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] enables ring-opening reactions, useful in crosslinking polymers or synthesizing chiral intermediates . In contrast, 4,4'-Bis(2,3-epoxypropoxy)biphenyl’s symmetrical structure improves thermal stability (>200°C) and mechanical strength in epoxy resins . 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol lacks epoxy reactivity but serves as a nonionic surfactant due to its hydrophobic alkyl chain and hydrophilic ethoxy-ethanol groups .

Pharmaceutical Relevance :

  • Goxalapladib demonstrates that biphenyl cores with electron-withdrawing groups (e.g., trifluoromethyl) enhance bioactivity. However, the epoxy group in (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] may offer distinct metabolic pathways or binding interactions due to its electrophilic nature .

Chirality Effects: The (S)-enantiomer’s stereochemistry could influence enantioselective catalysis or drug efficacy, a feature absent in non-chiral analogs like 4,4'-Bis(2,3-epoxypropoxy)biphenyl .

Critical Analysis of Differences

  • Substitution Position : The 2-position substitution in the target compound vs. 4,4' in its analog reduces symmetry, lowering melting points and altering solubility.
  • Functional Groups: Epoxy groups increase reactivity compared to ether-ethanol () or trifluoromethyl () substituents.
  • Applications : While symmetrical epoxy analogs dominate industrial resins, the chiral (S)-enantiomer may find niche roles in asymmetric synthesis or bioactive molecules.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2-hydroxy[1,1'-biphenyl], which undergoes nucleophilic substitution with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds in two stages:

  • Alkylation : The hydroxyl group attacks the less sterically hindered carbon of epichlorohydrin, forming a chlorohydrin intermediate.

  • Cyclization : Intramolecular nucleophilic displacement of chloride by the adjacent hydroxyl group generates the epoxypropoxy moiety.

Critical parameters include:

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide or toluene) enhance reaction rates by stabilizing transition states.

  • Temperature : Maintaining 40–45°C prevents premature epoxide ring-opening while ensuring complete conversion.

  • Stoichiometry : A 1:1.2 molar ratio of biphenyl alcohol to epichlorohydrin minimizes di-alkylation by-products.

Resolution of Enantiomers

The resulting racemic mixture is resolved using preferential crystallization. Key steps involve:

  • Seeding the solution with crystals of the desired (S)-enantiomer to induce selective crystallization.

  • Iterative recrystallization from ethanol-water systems to achieve >99% enantiomeric excess (e.e.).

Table 1: Optimization of Resolution Parameters

ParameterOptimal ValueImpact on Yield/Purity
Crystallization SolventEthanol:H₂O (3:1)Maximizes solubility difference between enantiomers
Seeding Temperature25°CBalances nucleation and crystal growth
Cooling Rate0.5°C/hourPrevents inclusion of opposite enantiomer

An alternative method employs lipase-catalyzed asymmetric hydrolysis of racemic epoxypropoxy esters, as referenced in prior art (EP-0,343,714). While not directly applied to the biphenyl derivative, this approach holds promise for scalable enantioselective synthesis.

Protocol Adaptation

  • Esterification : The racemic epoxypropoxy biphenyl is converted to its acetate ester using acetic anhydride.

  • Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer’s ester group, leaving the (S)-ester intact.

  • Separation : The unreacted (S)-ester is isolated via extraction and hydrolyzed to yield the target compound.

Advantages and Limitations

  • Yield : Typically 40–45% for the (S)-enantiomer due to incomplete conversion.

  • Purity : Achieves 90–95% e.e., requiring supplementary crystallization.

  • Cost : Enzyme immobilization improves reusability but adds initial expenditure.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and reproducibility through:

Continuous Flow Reactors

  • Enhanced Heat Transfer : Mitigates exothermic risks during epoxidation.

  • Automated pH Control : Maintains optimal basicity for cyclization without manual intervention.

Waste Reduction Strategies

  • Epichlorohydrin Recovery : Distillation units reclaim unreacted reagent, reducing raw material costs by 30%.

  • By-Product Valorization : Chloride salts from the reaction are repurposed as road de-icing agents.

Comparative Analysis of Methods

Table 2: Method Evaluation

MethodYield (%)e.e. (%)ScalabilityCost Index
Preferential Crystallization65–70>99High$$$
Enzymatic Resolution40–4590–95Moderate$$$$

Emerging Techniques in Asymmetric Epoxidation

Recent advances in chiral catalysis offer potential routes to bypass resolution steps:

Jacobsen Epoxidation

  • Catalyst : (S,S)-Mn(III)-salen complexes induce enantioselective epoxidation of allylic alcohols.

  • Applicability : Requires modification to accommodate the biphenyl substrate’s steric profile.

Organocatalytic Approaches

  • Cinchona Alkaloids : Act as phase-transfer catalysts for asymmetric epoxide formation, though yields remain suboptimal (<50%) for biphenyl systems .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] with enantiomeric control, and what methodologies address them?

  • Methodological Answer : Enantioselective synthesis requires precise control over stereochemistry during epoxidation. A two-step approach is common:

Biphenyl functionalization : Introduce a prochiral allyl ether group at the 2-position of biphenyl via Ullmann coupling or nucleophilic aromatic substitution .

Asymmetric epoxidation : Use Sharpless epoxidation with a titanium-based chiral catalyst (e.g., Ti(OiPr)₄ with a tartrate ligand) to generate the (S)-epoxide. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm .

  • Data Contradictions : Some studies report lower ee values (>90%) when scaling reactions beyond 10 mmol due to catalyst leaching. Optimize ligand-to-metal ratios and reaction temperature to mitigate this .

Q. How can researchers validate the structural integrity and purity of (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]?

  • Methodological Answer :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT-optimized structures). Key signals: δ 3.8–4.2 ppm (epoxy methine protons), δ 6.8–7.6 ppm (biphenyl aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 286.1. Fragmentation patterns (e.g., loss of epoxypropoxy group at m/z 157.0) confirm structural assignments .
  • Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) to rule out solvent residues or by-products .

Advanced Research Questions

Q. What mechanistic insights explain the epoxy ring-opening reactivity of (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The epoxy ring undergoes nucleophilic attack by water or alcohols, forming diols or ethers. Monitor via 1^1H NMR (disappearance of epoxy protons at δ 3.8–4.2 ppm) and IR (loss of epoxy C-O-C stretch at ~1250 cm1^{-1}) .
  • Basic Conditions : Base-catalyzed ring-opening produces vicinal diols. Use kinetic studies (e.g., pseudo-first-order rate constants) to compare reactivity with non-aromatic epoxides. DFT calculations (e.g., Gaussian 16) reveal stabilization of transition states via π-stacking with the biphenyl system .
    • Data Contradictions : Some studies report unexpected regioselectivity in ring-opening (C2 vs. C3 attack). Computational modeling suggests steric hindrance from the biphenyl group directs attack to the less substituted carbon .

Q. How can researchers design experiments to study the compound’s application in enantioselective catalysis or polymer crosslinking?

  • Methodological Answer :

  • Catalysis : Use (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] as a chiral ligand precursor. Coordinate to transition metals (e.g., Ru or Pd) and test in asymmetric hydrogenation (e.g., β-ketoesters). Measure ee via GC-MS with a chiral column .
  • Polymer Crosslinking : Incorporate the compound into epoxy resin formulations. Assess crosslink density via dynamic mechanical analysis (DMA) and compare with non-chiral analogs. Note: The biphenyl group enhances rigidity, increasing glass transition temperature (TgT_g) by ~15°C .

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